molecular formula C14H20FN3O2 B1445509 tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate CAS No. 1279029-66-1

tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1445509
CAS No.: 1279029-66-1
M. Wt: 281.33 g/mol
InChI Key: BRGCBYTUEBQKJV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-fluoropyridin-2-yl substituent. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of heterocyclic drugs. The Boc group enhances solubility and stability during synthetic processes, while the fluorine atom on the pyridine ring modulates electronic properties and influences binding interactions in biological systems .

The synthesis involves a palladium-catalyzed coupling reaction between 3-bromo-2-fluoropyridine and tert-butyl piperazine-1-carboxylate, using tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂) and the ligand RuPhos under basic conditions (sodium tert-butoxide) in 1,4-dioxane at 110°C . This method highlights the importance of transition-metal catalysis in constructing aryl-piperazine linkages.

Properties

IUPAC Name

tert-butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-11(15)5-4-6-16-12/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGCBYTUEBQKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The compound is generally synthesized by coupling a fluoropyridine derivative (specifically 3-fluoropyridin-2-yl halide or a suitable leaving group) with tert-butyl piperazine-1-carboxylate. The key steps include:

  • Nucleophilic aromatic substitution (SNAr) of the halogenated fluoropyridine by the secondary amine of the piperazine.
  • Use of a base (e.g., potassium carbonate or triethylamine) to deprotonate the piperazine nitrogen and promote nucleophilicity.
  • Use of polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile to facilitate the reaction.
  • Elevated temperatures (50–100 °C) to drive the substitution.

Specific Preparation Methods and Conditions

Step Reagents Conditions Yield Notes
1. Reaction of 3-fluoropyridin-2-yl halide with tert-butyl piperazine-1-carboxylate 3-fluoropyridin-2-yl chloride/bromide, tert-butyl piperazine-1-carboxylate, K2CO3 or triethylamine DMF or acetonitrile, 50–100 °C, 4–24 h 40–70% (estimated from related compounds) Base deprotonates piperazine; nucleophilic substitution occurs at pyridine ring
2. Palladium-catalyzed Buchwald-Hartwig amination 3-fluoropyridin-2-yl bromide, tert-butyl piperazine-1-carboxylate, Pd catalyst (e.g., Pd2(dba)3), BINAP ligand, sodium t-butoxide Toluene, 70 °C, 1.5 h Up to 95% (reported for similar fluoropyridinyl piperazines) High selectivity and yield; requires inert atmosphere and dry solvents
3. Reductive amination approach (less common) 3-fluoropyridin-2-carboxaldehyde, tert-butyl piperazine-1-carboxylate, sodium triacetoxyborohydride HOAc/DCM, 0 °C to RT, 2 h ~68% (from analogous piperazine derivatives) Alternative route if halide unavailable; mild conditions

Detailed Reaction Example (Based on Analogous 5-Fluoropyridin-2-yl Derivative)

  • Reagents : 5-fluoropyridine derivative and tert-butyl 4-piperazinecarboxylate.
  • Base : Potassium carbonate.
  • Solvent : Dimethylformamide (DMF).
  • Temperature : Elevated, typically 80–100 °C.
  • Procedure : The reagents are combined in DMF with K2CO3 and stirred under nitrogen atmosphere for several hours. After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried and concentrated. Purification is done by column chromatography.
  • Outcome : The product is obtained as a white solid with yields around 40–70% depending on reaction time and purity of reagents.

Palladium-Catalyzed Amination (Buchwald-Hartwig) for Piperazine Derivatives

  • Reagents : 3-fluoropyridin-2-yl bromide (or analogous halide), tert-butyl piperazine-1-carboxylate.
  • Catalyst system : Pd2(dba)3 (2%), BINAP ligand (4%), sodium t-butoxide as base.
  • Solvent : Dry toluene.
  • Temperature and Time : 70 °C for 1.5 hours.
  • Work-up : Filtration over Celite, evaporation, and purification by flash chromatography.
  • Yield : High, up to 95%.
  • Advantages : High efficiency, mild conditions, and excellent selectivity.

Notes on Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography using ethyl acetate/hexane mixtures.
  • Characterization includes ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure.
  • The tert-butyl group shows a characteristic singlet near 1.4 ppm in ^1H NMR.
  • The fluoropyridine ring protons appear as multiplets between 6.5–8.5 ppm depending on substitution pattern.

Summary Table of Preparation Methods

Method Reagents Catalyst/Base Solvent Temp (°C) Time Yield (%) Advantages Disadvantages
SNAr substitution 3-fluoropyridin-2-yl halide + tert-butyl piperazine-1-carboxylate K2CO3 or Et3N DMF, MeCN 50–100 4–24 h 40–70 Simple, no metal catalyst Moderate yield, longer time
Buchwald-Hartwig amination 3-fluoropyridin-2-yl bromide + tert-butyl piperazine-1-carboxylate Pd2(dba)3, BINAP, NaOtBu Toluene 70 1.5 h Up to 95 High yield, selectivity, mild Requires Pd catalyst, inert atmosphere
Reductive amination (alternative) 3-fluoropyridin-2-carboxaldehyde + tert-butyl piperazine-1-carboxylate NaBH(OAc)3 HOAc/DCM 0 to RT 2 h ~68 Mild, no halide needed Multi-step, purification needed

Research Findings and Considerations

  • The presence of fluorine on the pyridine ring enhances the electrophilicity of the ring, facilitating nucleophilic substitution reactions.
  • The tert-butyl carbamate protecting group on piperazine is stable under the reaction conditions and can be selectively removed later if needed.
  • Palladium-catalyzed amination is generally preferred for higher yields and cleaner reactions but involves more expensive reagents and catalyst handling.
  • Reaction optimization often involves adjusting base equivalents, solvent choice, and temperature to maximize yield and minimize side products.
  • Purification by chromatography is standard, but crystallization can be used if suitable solvents are identified.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs targeting specific biological pathways and receptors. Its piperazine moiety is known to enhance the bioavailability and pharmacokinetic properties of drug candidates .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for the creation of novel compounds with desirable properties for various applications .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Substituent Position on the Pyridine Ring

The position of the fluorine atom on the pyridine ring significantly impacts electronic and steric properties:

Compound Name Fluorine Position Key Observations Reference
tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate 3-position Moderate electron-withdrawing effect; enhances metabolic stability due to reduced susceptibility to oxidation .
tert-Butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate 6-position Altered dipole moment; may reduce basicity of the piperazine nitrogen due to distal electron withdrawal .
tert-Butyl 4-(2-fluoropyridin-3-yl)piperazine-1-carboxylate 2-position Steric hindrance near the piperazine attachment site; potential for restricted conformational flexibility .

Key Insight : Fluorine at the 3-position (target compound) balances electronic effects without introducing steric constraints, making it favorable for further functionalization.

Functional Group Modifications on the Pyridine Ring

Additional substituents on the pyridine ring influence reactivity and biological interactions:

Compound Name Substituent Key Properties Reference
tert-Butyl 4-(5-iodopyridin-3-yl)piperazine-1-carboxylate Iodo at 5-position Heavy atom effect enhances crystallinity; useful in X-ray studies. Susceptible to nucleophilic substitution .
tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate Thiadiazole at 3-position Electron-deficient heterocycle improves binding to enzymes like kinases; increases metabolic stability .
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate Cyano at 3-position Strong electron-withdrawing effect reduces piperazine basicity, potentially altering pharmacokinetics .

Key Insight : Electron-withdrawing groups (e.g., CN, thiadiazole) enhance stability but may reduce solubility. Halogens (e.g., I) offer synthetic versatility but increase molecular weight.

Piperazine Core Modifications

Variations in the piperazine ring or linker regions affect molecular conformation:

Compound Name Modification Impact Reference
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Piperidine substituent Increased basicity due to aliphatic amine; potential for enhanced membrane permeability .
tert-Butyl 4-[(3-amino-5-fluorophenyl)methyl]piperazine-1-carboxylate Benzyl linker with -NH₂ group Facilitates hydrogen bonding; may improve target affinity but introduces metabolic liability .
tert-Butyl 2-methyl-4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate Methyl and pyridyl-ethyl groups Steric hindrance alters binding pocket interactions; chiral center introduces stereochemical complexity .

Key Insight : Substituents on the piperazine ring (e.g., methyl, benzyl) can fine-tune steric and electronic properties but may complicate synthesis or metabolic pathways.

Biological Activity

Introduction

tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate (CAS No. 1279029-66-1) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C₁₄H₂₀FN₃O₂
Molecular Weight 281.33 g/mol
CAS Number 1279029-66-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperazine moiety is known to facilitate interactions with neurotransmitter receptors, while the fluoropyridine component may enhance binding affinity and selectivity for specific targets.

Key Mechanisms:

  • Receptor Modulation : The compound may act as a modulator for certain neurotransmitter receptors, influencing neuronal signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related piperazine derivatives have shown activity against various cancer cell lines, suggesting that this compound may also possess similar effects.

Case Study: Antitumor Activity
A study conducted on piperazine derivatives demonstrated that compounds with similar structural features exhibited IC50 values ranging from 0.29 μM to 4.41 μM against tumor cells in vitro . This suggests a potential for this compound in cancer therapeutics.

Neuropharmacological Effects

The piperazine structure is often associated with neuropharmacological activity. Compounds in this class have been investigated for their potential use in treating anxiety and depression by modulating serotonin and dopamine pathways.

Research Findings
A study highlighted that piperazine derivatives could effectively modulate neurotransmitter systems, leading to anxiolytic effects in animal models . This positions this compound as a candidate for further investigation in neuropharmacology.

Toxicity and Safety Profile

Understanding the toxicity profile of any new compound is crucial for its development as a therapeutic agent. Preliminary data suggest that piperazine derivatives can exhibit varying degrees of toxicity depending on their structure and dosage.

Safety Analysis

A review of safety data indicates that while some piperazine derivatives are well-tolerated, others can lead to adverse effects such as hepatotoxicity or neurotoxicity at high doses . Comprehensive toxicity studies are warranted for this compound to establish its safety for clinical use.

Q & A

Q. What are optimized synthetic routes for tert-butyl piperazine-carboxylate derivatives, and how do reaction conditions influence yield?

Methodological Answer: Two primary synthetic strategies are documented for analogous compounds:

  • Method A : Acidic hydrolysis in THF/water (2M) at room temperature for 2 hours, yielding 79% after solvent removal .
  • Method B : HCl-mediated deprotection in ethyl acetate, achieving 60% yield after rapid work-up .

Q. Key Factors Affecting Yield :

  • Solvent Choice : Polar aprotic solvents (e.g., THF) favor stability of intermediates, while ethyl acetate may accelerate acid-catalyzed reactions.
  • Work-Up Efficiency : Immediate solvent removal in Method B minimizes side reactions but may reduce recovery due to volatility.

Table 1 : Comparison of Methods A and B for a Related Compound (adapted from ):

ParameterMethod AMethod B
SolventTHF/WaterEthyl Acetate/HCl
Reaction Time2 hours5 minutes
Yield79%60%
Purity (NMR/MS)High (detailed 1^{1}H NMR)Moderate (requires Si-Trisamine purification)

Q. How can NMR and mass spectrometry (MS) be utilized to confirm the structure of tert-butyl piperazine derivatives?

Methodological Answer:

  • 1^{1}H NMR : Key signals include:
    • t-Bu group : Singlets at ~1.4 ppm (9H) .
    • Piperazine protons : Multiplets between 3.0–4.0 ppm (CH2_2 groups adjacent to N) .
    • Fluoropyridine protons : Distinct splitting patterns (e.g., doublets for F-coupled aromatic protons) .
  • MS (ESI) : Look for molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns (e.g., loss of Boc group: m/z –100) .

Example : For tert-butyl 4-(2-methoxy-2-oxoethyl)-3-oxo-dihydropyrazine, 13^{13}C NMR confirms carbonyl carbons at ~170 ppm and Boc carbons at ~28 ppm (CH3_3) and ~80 ppm (C-O) .

Q. What safety protocols are critical when handling tert-butyl piperazine derivatives?

Methodological Answer:

  • Respiratory/Hand Protection : Use NIOSH-approved respirators and nitrile gloves due to acute oral toxicity (GHS Category 4, H302) .
  • Solvent Exposure : Conduct reactions in fume hoods; ethyl acetate and THF require vapor control .
  • Emergency Measures : Ensure eyewash stations and neutralizing agents (e.g., 1M HCl for base spills) are accessible .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in fluoropyridinyl-piperazine derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example:

  • Crystal System : Triclinic (P1) with unit cell parameters a=6.0568a = 6.0568 Å, b=12.0047b = 12.0047 Å, c=16.2615c = 16.2615 Å .
  • Hydrogen Bonding : Weak C–H···O/N interactions stabilize the lattice, confirmed via displacement ellipsoid analysis .

Table 2 : Selected Crystallographic Data (from ):

ParameterValue
Space GroupP1
V (Å3^3)1167.37
Z2
R-factor<0.05 (high-resolution data)

Q. How can computational modeling optimize reaction pathways for diazoacetyl-piperazine intermediates?

Methodological Answer:

  • Virtual Screening : Use DFT calculations to predict regioselectivity in C–H insertion reactions .
  • Base Selection : Tetramethylguanidine (vs. DBU) reduces side reactions in diazoacetyl synthesis, as shown in modified protocols .
  • Software Tools : Molecular dynamics simulations (e.g., Gaussian, ORCA) model transition states and activation energies .

Q. How should researchers address contradictory yield data in synthetic protocols?

Methodological Answer:

  • Root-Cause Analysis :
    • Scale Effects : Milligram-scale reactions (e.g., 0.33 mmol in Method B ) may suffer from solvent evaporation losses.
    • Purification Bias : Si-Trisamine filtration improves purity but reduces recovery (e.g., 45% yield after column chromatography ).
  • Mitigation Strategies :
    • Use internal standards (e.g., deuterated analogs) during NMR quantification .
    • Compare HRMS data across batches to identify impurities .

Q. What advanced purification strategies enhance enantiomeric purity of piperazine derivatives?

Methodological Answer:

  • Chiral Stationary Phases : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/EtOAC (+0.25% Et3_3N) for baseline separation .
  • Recrystallization : Optimize solvent polarity (e.g., DCM/hexane) to isolate stable polymorphs .

Q. How do substituents (e.g., 3-fluoropyridinyl) influence piperazine ring conformation?

Methodological Answer:

  • Steric Effects : Bulky tert-butyl groups restrict piperazine ring puckering, confirmed via 1^{1}H NMR coupling constants (J=1012J = 10–12 Hz for axial-equatorial protons) .
  • Electronic Effects : Fluorine’s electronegativity alters electron density at N-atoms, affecting reactivity in amidation/alkylation .

Q. What methodologies validate the stability of tert-butyl derivatives under acidic/basic conditions?

Methodological Answer:

  • Stability Assays :
    • pH Profiling : Monitor Boc-deprotection kinetics via HPLC at pH 1–14 .
    • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (>150°C for most tert-butyl carbamates) .

Q. How can researchers integrate automated synthesis platforms for high-throughput screening?

Methodological Answer:

  • Capsule-Based Automation : Use integrated consoles for reagent dispensing and reaction monitoring (e.g., General Procedure A in ).
  • Data Management : Employ LIMS (Laboratory Information Management Systems) to track reaction parameters and reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate

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